
3,3'-Dimethoxybenzidine
B085612
119-90-4
CAS RN | 119-90-4 |
Product Name | 3,3'-Dimethoxybenzidine |
Molecular Formula | C14H16N2O2 |
Molecular Weight | 244.29 g/mol |
IUPAC Name | 4-(4-amino-3-methoxyphenyl)-2-methoxyaniline |
InChI | InChI=1S/C14H16N2O2/c1-17-13-7-9(3-5-11(13)15)10-4-6-12(16)14(8-10)18-2/h3-8H,15-16H2,1-2H3 |
InChI Key | JRBJSXQPQWSCCF-UHFFFAOYSA-N |
SMILES | COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)OC)N |
Canonical SMILES | COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)OC)N |
Boiling Point | 356.0 °C |
Colorform | LEAFLETS OR NEEDLES FROM WATER |
Flash Point | 403 °F (NTP, 1992) |
Melting Point | 279 to 280 °F (NTP, 1992) |
Other CAS RN | 119-90-4 |
Physical Description | 3,3' -dimethoxybenzidine appears as colorless crystals or a light brown powder. Turns violet on standing. Carcinogen. |
Pictograms | Irritant; Health Hazard |
Purity | 98% |
Related CAS | 59777-10-5; 20325-40-0 (di-hydrochloride); 56436-30-7 (sulfate) |
Solubility | less than 0.1 mg/mL at 68° F (NTP, 1992) |
Synonyms | 3,3' Dimethoxybenzidine |
Vapor Density | 8.5 (NTP, 1992) (Relative to Air) |
Vapor Pressure | negligible |
Reference | 1: Stepien KM, Guy M. Caeruloplasmin oxidase activity: measurement in serum by use of o-dianisidine dihydrochloride on a microplate reader. Ann Clin Biochem. 2018;55(1):149–157. doi:10.1177/0004563217695350 |
Origin of Product | United States |
3,3'-Dimethoxybenzidine is a member of biphenyls.
Dianisidine is a colorless, highly toxic, crystalline compound that turns violet when exposed to air. Dianisidine is used exclusively as an intermediate for the production of dyes and pigments. Exposure to this substance causes skin irritation and sensitization. Dianisidine is reasonably anticipated to be a human carcinogen based on evidence of carcinogenicity in experimental animals. (NCI05)
3,3'-Dimethoxybenzidine is used as an intermediate in the production of dyes and pigments. No information is available on the acute (short-term), chronic (long-term), reproductive, developmental, or carcinogenic effects of 3,3'-dimethoxybenzidine in humans. Animal studies have reported effects on the liver, kidneys, spleen, and bladder, and endocrine effects, gastritis, intestinal hemorrhage, and weight loss from chronic oral exposure. Increased incidences of tumors in several organs have been reported in rats orally exposed to 3,3'-dimethoxybenzidine or its salt. EPA has classified 3,3'-dimethoxybenzidine as a Group B2, probable human carcinogen.
1: Stepien KM, Guy M. Caeruloplasmin oxidase activity: measurement in serum by use of o-dianisidine dihydrochloride on a microplate reader. Ann Clin Biochem. 2018;55(1):149–157. doi:10.1177/0004563217695350
2: Biegański T, Blasinska MZ, Kusche J. Determination of histaminase (diamine oxidase) activity by o-dianisidine test: interference of ceruloplasmin. Agents Actions. 1977;7(1):85–92. doi:10.1007/bf01964886
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5: Claiborne A, Fridovich I. Purification of the o-dianisidine peroxidase from Escherichia coli B. Physicochemical characterization and analysis of its dual catalatic and peroxidatic activities. J Biol Chem. 1979;254(10):4245–4252.
6: Schosinsky KH, Lehmann HP, Beeler MF. Automated determination of serum ceruloplasmin activity with o-dianisidine dihydrochloride as substrate. Clin Chem. 1975;21(6):757–759.
7: Claiborne A, Fridovich I. Chemical and enzymatic intermediates in the peroxidation of o-dianisidine by horseradish peroxidase. 1. Spectral properties of the products of dianisidine oxidation. Biochemistry. 1979;18(11):2324–2329. doi:10.1021/bi00578a029
8: Jasnowska J, Ligaj M, Stupnicka B, Filipiak M. DNA sensor for o-dianisidine. Bioelectrochemistry. 2004;64(1):85–90. doi:10.1016/j.bioelechem.2004.03.004
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10: Schosinsky KH, Lehmann HP, Beeler MF. Measurement of ceruloplasmin from its oxidase activity in serum by use of o-dianisidine dihydrochloride. Clin Chem. 1974;20(12):1556–1563.